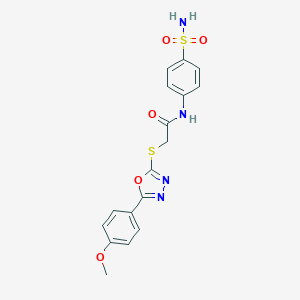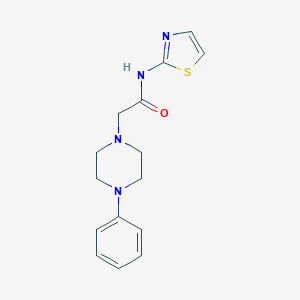![molecular formula C13H12N6O2 B511822 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-21-7](/img/structure/B511822.png)
2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide” is a compound that falls under the class of pyrimidopyrimidines . It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidopyrimidines scaffold, which is a bicyclic compound with two nitrogen atoms in each ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and condensation .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown promise in cancer research due to its inhibitory effects on certain enzymes involved in cancer cell proliferation. It has demonstrated good inhibitory effect with IC50 values comparable to known cancer drugs .
Enzyme Inhibition Studies
The structure of this compound allows it to act as an inhibitor for various enzymes, which can be crucial for understanding enzyme mechanisms and designing enzyme-targeted therapies .
Drug Discovery
Chemical Biology
Molecular Docking Simulations
The compound’s structure makes it suitable for molecular docking studies, which are computational simulations used to predict how a molecule will bind to a target, such as a protein or enzyme .
Pharmacokinetics
Researchers can use this compound to study pharmacokinetics—the movement of drugs within the body—to understand how it is absorbed, distributed, metabolized, and excreted .
Biochemical Assays
It can be employed in biochemical assays to test the biological activity of new compounds and to screen for potential therapeutic agents .
Medicinal Chemistry
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-10(20)7-18-8-15-12-11(13(18)21)16-17-19(12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWHWSNZYLLGDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B511740.png)
![2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B511747.png)
![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B511749.png)
![1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B511750.png)
![2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B511768.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511779.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511781.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511792.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511793.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)
![2-methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511798.png)
![2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511799.png)
